Superior Long-Term Cardiovascular Risk Reduction vs. Atenolol: A 5-Year Head-to-Head Comparison
In a 5-year, long-term, head-to-head clinical study comparing once-daily doxazosin treatment to once-daily atenolol treatment in patients with mild-to-moderate hypertension, both drugs demonstrated similar efficacy in controlling blood pressure [1]. However, doxazosin produced a significantly greater beneficial effect on the calculated 10-year coronary heart disease (CHD) risk, as assessed by the Framingham risk equation, compared to atenolol [1].
| Evidence Dimension | Change in 10-Year Coronary Heart Disease (CHD) Risk |
|---|---|
| Target Compound Data | Reduced mean CHD risk from baseline to final visit by 12.3% |
| Comparator Or Baseline | Atenolol produced essentially no change in mean risk (0.2% increase) |
| Quantified Difference | Absolute difference of 12.5% in CHD risk reduction (p=0.0005) |
| Conditions | 5-year, multicenter, double-blind, parallel-group study with open-label extension in 228 patients with mild-to-moderate hypertension; risk assessed using Framingham equation |
Why This Matters
For procurement decisions in hypertension research, this provides direct, long-term clinical evidence of a differential cardiovascular benefit with doxazosin over atenolol, extending beyond simple blood pressure control.
- [1] Daae LN, et al. A 5-year comparison of doxazosin and atenolol in patients with mild-to-moderate hypertension: effects on blood pressure, serum lipids, and coronary heart disease risk. Blood Pressure. 1998 Jan;7(1):24-30. PMID: 9551876. View Source
